molecular formula C8H17Cl2N3O B2516114 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride CAS No. 2248261-56-3

1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride

Cat. No.: B2516114
CAS No.: 2248261-56-3
M. Wt: 242.14
InChI Key: FXKSZTIAZNNRJM-UHFFFAOYSA-N
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Description

1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a chemical compound with the molecular formula C8H13N3O2·2HCl, built on a spirodiketopiperazine (SDP) scaffold . This specific scaffold is recognized in medicinal chemistry for its potential in drug discovery, particularly as a core structure in developing inhibitors for various biological targets. Scientific literature indicates that compounds featuring the 1,3,9-triazaspiro[4.6]undecane core have been investigated as potent allosteric inhibitors of the C-C chemokine receptor 5 (CCR5), a G-protein-coupled receptor (GPCR) that serves as a co-receptor for Human Immunodeficiency Virus Type 1 (HIV-1) . These inhibitors are theorized to bind to a hydrophobic cavity within CCR5's transmembrane domain, potentially disrupting critical inter-helix hydrogen bond interactions (e.g., between residues Y108, E283, and Y251). This allosteric mechanism may prevent the conformational changes necessary for the HIV-1 gp120/CD4 complex to bind and initiate cellular fusion, thereby blocking viral entry . The dihydrochloride salt form of the compound enhances its solubility in aqueous solutions, making it more suitable for experimental biological assays. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Multiple global suppliers, including Nowa Pharmaceuticals Co., Ltd. and SensaChem, Inc., list this compound, ensuring availability for the research community . Researchers are encouraged to consult relevant scientific databases for detailed structural and pharmacological data to further their investigative work.

Properties

IUPAC Name

1,3,9-triazaspiro[4.6]undecan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-10-6-8(11-7)2-1-4-9-5-3-8;;/h9H,1-6H2,(H2,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSZTIAZNNRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the reaction of a suitable amine with a ketone to form the spirocyclic intermediate, which is then further reacted with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions facilitated by its tertiary amine and spirocyclic nitrogen atoms. Key findings include:

  • Reactivity with electrophiles : The nitrogen atoms in the triazaspiro system act as nucleophiles, enabling reactions with alkyl halides, acyl chlorides, and sulfonating agents .

  • Conditions : Reactions often occur under mild temperatures (0–40°C) in polar aprotic solvents like dichloromethane or tetrahydrofuran .

Reaction Type Reagents/Conditions Outcome
AlkylationR-X (alkyl halide), DMF, 25°CN-alkylated derivatives
AcylationAcCl, CH₂Cl₂, 0°CAmide formation at N3 or N9 positions

Cyclization and Deprotection

The dihydrochloride form plays a critical role in cyclization and deprotection steps during synthesis:

  • Acid-mediated cyclization : Trifluoroacetic acid or hydrochloric acid (0–10°C) promotes intramolecular cyclization by protonating amine groups, enhancing electrophilicity .

  • Metal-catalyzed deprotection : Tetrakis(triphenylphosphine)palladium(0) selectively removes protecting groups (e.g., benzyl or tert-butoxycarbonyl) under inert conditions .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation:

  • pH-dependent solubility : Solubility in aqueous media increases below pH 3 due to full protonation of nitrogen atoms.

  • Basicity : The pKa values of the nitrogen centers range from 6.8 to 8.2, enabling selective reactivity under controlled pH.

Comparative Reactivity with Analogues

The spirocyclic structure confers distinct reactivity compared to non-cyclic or less nitrogen-dense analogues:

Compound Reactivity Profile Unique Feature
2,6,10-Triazaspiro[4.6]undecan-9-oneLower nucleophilicity due to ketone groupReduced alkylation efficiency
1,4,9-Triazaspiro[5.5]undecan-2-oneEnhanced selectivity in METTL3 inhibitionRigid binding conformation

Mechanistic Insights

  • Spirocyclic strain : The bicyclic framework directs reactivity toward exocyclic nitrogen atoms, minimizing steric hindrance .

  • Salt stability : The dihydrochloride form stabilizes intermediates during substitutions by preventing unwanted side reactions.

Experimental protocols from patents highlight the use of controlled stoichiometry and inert atmospheres to optimize yields . For example, alkylation reactions achieve >70% yield when conducted at 0°C with rigorous exclusion of moisture .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a spirocyclic structure that includes three nitrogen atoms, making it a member of the triazaspiro family. Its molecular formula is C11H16Cl2N3O, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. Understanding its chemical properties is crucial for exploring its biological activities.

Inhibition of METTL3

Recent studies have highlighted the potential of 1,3,9-Triazaspiro[4.6]undecan-2-one derivatives as selective inhibitors of the METTL3 enzyme, which is involved in RNA methylation processes. This modification plays a significant role in various biological functions and diseases, including cancer and metabolic disorders. A notable study demonstrated that derivatives of this compound exhibited potent inhibition of METTL3 with an IC50 value as low as 5 nM, showcasing a significant improvement in potency through medicinal chemistry optimization .

Neuropharmacological Effects

The compound has been investigated for its agonistic effects on muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive functions and are potential targets for treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Preclinical studies indicate that compounds within this class may enhance cognitive function by modulating cholinergic signaling pathways .

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry explored the efficacy of 1,3,9-Triazaspiro[4.6]undecan-2-one derivatives against acute myeloid leukemia (AML) cell lines. The research demonstrated that these compounds significantly reduced m6A levels in RNA, which is associated with cancer progression. The findings suggest that targeting METTL3 could be a viable strategy for developing novel anticancer therapies .

Study Target IC50 (nM) Cell Line
Dolbois et al., 2021METTL35MOLM-13 (AML)

Case Study 2: Cognitive Enhancement

In another investigation focusing on cognitive enhancement, a series of triazaspiro compounds were evaluated for their effects on memory and learning in animal models. Results indicated that these compounds improved performance in memory tasks, suggesting their potential utility in treating cognitive deficits associated with aging and neurodegenerative diseases .

Study Effect Model Outcome
Zhang et al., 2020Memory enhancementRodent modelImproved task performance

Mechanism of Action

The mechanism of action of 1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride involves its interaction with specific molecular targets. In antiviral and antitumor research, it is believed to interfere with the replication machinery of viruses and the proliferation pathways of cancer cells. The exact molecular targets and pathways are still under investigation, but the spirocyclic structure is thought to play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The spirocyclic scaffold and nitrogen/oxygen substitutions critically influence biological activity. Below is a comparative analysis with key analogs:

Compound Name Spiro System Heteroatoms Substituents Key Biological Target IC50/Potency References
1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride [4.6] 3 N, 1 O Ketone (C2), Dihydrochloride salt Not explicitly reported N/A
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives [5.5] 3 N, 1 O Variable R-groups (e.g., aryl, alkyl) METTL3 IC50 = 0.5–10 nM
2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride [4.6] 3 N, 1 O Ketone (C7), Dihydrochloride salt Not reported Discontinued (commercial)
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one [4.6] 2 N, 1 O None Not reported Synthetic intermediate
2,7-Diazaspiro[4.5]decan-1-one hydrochloride [4.5] 2 N Ketone (C1), Hydrochloride Not reported Catalog compound

Key Observations:

  • Spiro Ring Size: Compounds with a [5.5] system (e.g., 1,4,9-Triazaspiro[5.5]undecan-2-one) exhibit higher selectivity for METTL3 compared to [4.6] systems, likely due to optimized steric interactions with the enzyme’s catalytic pocket .
  • Salt Forms: Dihydrochloride salts (e.g., 1,3,9-Triazaspiro[4.6]undecan-2-one) improve aqueous solubility, critical for in vitro assays, while free bases are often used for structural modifications .

Functional Comparisons

  • METTL3 Inhibition: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives demonstrate nanomolar potency against METTL3, with >100-fold selectivity over other methyltransferases (e.g., METTL14, WTAP) .
  • Therapeutic Potential: METTL3 inhibitors with [5.5] spiro systems show promise in oncology (e.g., acute myeloid leukemia) by disrupting m⁶A RNA methylation . The 1,3,9-Triazaspiro[4.6] compound’s dihydrochloride form may favor pharmacokinetic optimization but requires further validation .

Biological Activity

1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of spirocyclic compounds characterized by a spiro connection between a nitrogen-containing heterocycle and a saturated carbon framework. The molecular formula is C10H16Cl2N3OC_{10}H_{16}Cl_2N_3O, with a molecular weight of approximately 256.16 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, primarily focusing on its anticancer properties and effects on neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through multiple mechanisms:

  • Inhibition of Tumor Growth : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines including breast, lung, and colon cancers. For instance, in vitro assays showed that the compound reduced cell viability by inducing apoptosis in cancerous cells through the activation of caspase pathways .
  • Mechanisms of Action : The compound appears to interact with multiple cellular targets involved in cancer progression. It has been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Neuroprotective Effects

Beyond its anticancer activity, this compound has been explored for its neuroprotective effects:

  • Cognitive Enhancement : Animal models have suggested that this compound may enhance cognitive functions by modulating neurotransmitter levels and protecting neurons from oxidative stress .
  • Mechanistic Insights : The neuroprotective effects are hypothesized to arise from the compound's ability to inhibit neuroinflammatory processes and promote neuronal survival under stress conditions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Breast Cancer Model : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .
  • Neurodegenerative Disease Model : In models of Alzheimer's disease, administration of the compound led to improved memory performance and reduced amyloid-beta plaque formation .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Cell Line/Model Reference
AnticancerInhibition of proliferationMCF-7 (breast cancer)
AnticancerInduction of apoptosisA549 (lung cancer)
NeuroprotectionCognitive enhancementAlzheimer's model
NeuroprotectionReduction in oxidative stressNeuronal cultures

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